molecular formula C12H12FN3 B12237001 6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine

6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine

Cat. No.: B12237001
M. Wt: 217.24 g/mol
InChI Key: YDPUNEWXQDVRBR-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-3-oxovalerate with formamide, followed by cyclization and subsequent functionalization to introduce the phenyl group . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

    Substitution: Common in aromatic compounds, substitution reactions can introduce various substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups.

Scientific Research Applications

6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H12FN3/c1-2-10-11(13)12(15-8-14-10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)

InChI Key

YDPUNEWXQDVRBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NC2=CC=CC=C2)F

Origin of Product

United States

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